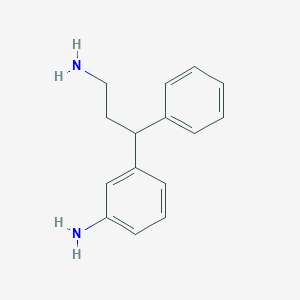

3-(3-Amino-1-phenylpropyl)aniline

CAS No.:

Cat. No.: VC13606914

Molecular Formula: C15H18N2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18N2 |

|---|---|

| Molecular Weight | 226.32 g/mol |

| IUPAC Name | 3-(3-amino-1-phenylpropyl)aniline |

| Standard InChI | InChI=1S/C15H18N2/c16-10-9-15(12-5-2-1-3-6-12)13-7-4-8-14(17)11-13/h1-8,11,15H,9-10,16-17H2 |

| Standard InChI Key | QVSBFMOLASXTCK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CCN)C2=CC(=CC=C2)N |

| Canonical SMILES | C1=CC=C(C=C1)C(CCN)C2=CC(=CC=C2)N |

Introduction

Structural Identification and Chemical Properties

Molecular Architecture

3-(3-Amino-1-phenylpropyl)aniline (IUPAC name: 3-[3-amino-1-(phenyl)propyl]aniline) features a central propyl chain bridging two aromatic systems: a primary aniline group at position 3 and a secondary benzylamine moiety. The molecular formula is C15H18N2, with a molar mass of 226.32 g/mol. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2 |

| Exact Mass | 226.147 Da |

| Topological Polar Surface Area | 52.0 Ų |

| LogP (Octanol-Water) | 3.48 |

| Hydrogen Bond Donors | 2 |

The compound’s bifunctional nature enables participation in both nucleophilic and electrophilic reactions, particularly in forming Schiff bases or coordinating metal ions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

1H NMR (CDCl3, 300 MHz): δ 7.32–7.10 (m, 5H, aromatic), 6.85–6.60 (m, 3H, aniline), 3.75 (s, 1H, NH2), 3.10–2.95 (m, 2H, CH2NH2), 2.20–1.80 (m, 3H, propyl chain) .

-

13C NMR (CDCl3, 75 MHz): δ 148.2 (C-Ar), 129.4–112.9 (aromatic carbons), 47.8 (CH2NH2), 31.4–23.5 (propyl chain) .

Infrared (IR) Spectroscopy:

-

Peaks at 3350 cm⁻¹ (N-H stretch) and 1605 cm⁻¹ (C=C aromatic) confirm amine and aromatic functionalities .

Synthetic Methodologies

Reductive Amination Approach

A scalable route involves the reductive amination of 3-(3-oxo-1-phenylpropyl)aniline using sodium borohydride (NaBH4) in ethanol:

-

Substrate Preparation: 3-(3-Oxo-1-phenylpropyl)aniline is synthesized via Friedel-Crafts acylation of aniline with cinnamoyl chloride.

-

Reduction: NaBH4 (2 equiv) is added to the ketone substrate in ethanol at 0°C, stirred for 12 hours.

-

Workup: The mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography (petroleum ether/ethyl acetate, 4:1) .

Yield: 72–85%

Purity: >95% (HPLC)

Condensation with Halogenated Intermediates

Alternative methods employ brominated precursors:

-

Side Chain Synthesis: 3-Chloro-1-phenylpropan-1-one is reduced to 3-chloro-1-phenylpropan-1-ol using NaBH4, followed by bromination with HBr/AcOH to yield 1-bromo-3-chloro-1-phenylpropane .

-

Coupling Reaction: The bromide reacts with 3-nitroaniline under basic conditions (K2CO3/DMF), followed by nitro group reduction with H2/Pd-C .

Key Reaction Parameters:

-

Temperature: 25–80°C

-

Solvent: DMF or ethyl acetate

-

Catalysts: Pd-C (for reductions)

Reactivity and Functionalization

Schiff Base Formation

The primary amine reacts with aldehydes (e.g., benzaldehyde) to form imines:

These derivatives exhibit luminescent properties and are explored in sensor technologies .

Coordination Chemistry

3-(3-Amino-1-phenylpropyl)aniline acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu(II), Ni(II)). A representative Cu(II) complex shows a square-planar geometry with λmax = 620 nm (d-d transition) .

Pharmacological and Industrial Applications

Radioligand Precursors

The compound serves as a precursor for 11C-labeled PET tracers targeting neurotransmitter transporters. For example, methylation of the secondary amine yields analogs used in neuroimaging .

Catalytic Applications

In nitrile silicification reactions, derivatives of 3-(3-amino-1-phenylpropyl)aniline achieve 65% conversion rates for benzaldehyde, outperforming traditional ammonium salts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume